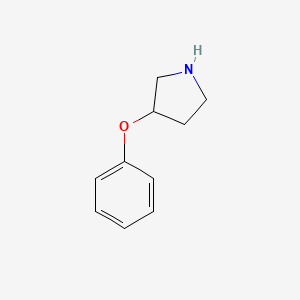

3-Phenoxypyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPQIQATRHESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315278 |

Source

|

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-14-6, 931581-76-9 |

Source

|

| Record name | 3-Phenoxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21767-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-phenoxypyrrolidine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenoxypyrrolidine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the . This valuable scaffold is a key building block in medicinal chemistry, appearing in a variety of neurologically active agents and other potential therapeutics.[1][2][3][4] Our objective is to provide not just a protocol, but a field-proven guide grounded in mechanistic understanding and practical insights, ensuring reproducibility and high-quality outcomes.

Core Compound Properties and Strategic Overview

This compound is a secondary amine featuring a pyrrolidine ring substituted with a phenoxy group at the 3-position. Understanding its fundamental properties is the first step in any synthetic campaign.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₁₃NO | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| CAS Number | 21767-14-6 | [5] |

| Appearance | Varies; typically a liquid or low-melting solid | |

| Hazards | Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation. | [5] |

Synthetic Rationale:

The most robust and widely applicable strategy for constructing this compound involves the formation of the aryl ether bond. This is typically achieved via nucleophilic substitution on an activated 3-hydroxypyrrolidine derivative. The Mitsunobu reaction stands out as the premier choice for this transformation due to its exceptionally mild conditions, broad substrate scope, and predictable stereochemical outcome (inversion of configuration), which is critical when working with chiral precursors.[6][7][8]

The overall workflow is logically structured as a two-stage process: 1) formation of the protected intermediate, N-Boc-3-phenoxypyrrolidine, via the Mitsunobu reaction, followed by 2) deprotection of the amine to yield the final target compound.

Caption: High-level synthetic workflow for this compound.

Part I: A Validated Synthetic Protocol

This section details the two-step synthesis, emphasizing the causality behind procedural choices to ensure a self-validating and robust process.

Step 1: N-Boc-3-phenoxypyrrolidine Synthesis via Mitsunobu Reaction

The Mitsunobu reaction facilitates the dehydration and subsequent Sₙ2 substitution of a primary or secondary alcohol.[6] The triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[7][8] This intermediate activates the hydroxyl group of N-Boc-3-hydroxypyrrolidine, converting it into an excellent leaving group which is then displaced by the phenoxide nucleophile.

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~10 volumes) and stir the mixture until all solids have dissolved. The choice of THF is critical as it is an aprotic solvent that effectively dissolves all reactants.[6]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the initial exothermic reaction upon addition of the azodicarboxylate.

-

DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution over 20-30 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed, indicating reaction progress.[9] The order of addition is paramount; adding the DIAD last to the mixture of alcohol, nucleophile, and phosphine is the standard, reliable procedure.[7][9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-3-hydroxypyrrolidine spot confirms completion.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer successively with 1 M NaOH (to remove excess phenol), water, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product contains triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct, which can complicate purification.[6] Purification is best achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an excellent protecting group for amines but must be removed to yield the final product. It is stable to many reaction conditions but is readily cleaved under acidic conditions.[10]

Experimental Protocol: Acidic Deprotection

-

Dissolution: Dissolve the purified N-Boc-3-phenoxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane (~10 volumes) in a round-bottom flask.

-

Acid Addition: Add an excess of a strong acid. Two common and effective methods are:

-

Reaction: Stir the mixture for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction involves the formation of isobutylene and carbon dioxide gas, so the flask should be vented.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify to a pH of >10 with a strong base (e.g., 2 M NaOH or K₂CO₃ solution) to neutralize the ammonium salt and liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The final product can be purified by distillation under reduced pressure or by column chromatography if necessary to yield a high-purity final product.

Part II: Characterization and Analytical Control

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following tables provide the expected spectroscopic data for this compound, which are essential for structural verification.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Aromatic C-H (ortho) | 6.95-7.05 (d) | 116-118 |

| Aromatic C-H (para) | 7.05-7.15 (t) | 121-123 |

| Aromatic C-H (meta) | 7.25-7.35 (t) | 129-131 |

| Aromatic C-O | N/A | 157-159 |

| Pyrrolidine CH-O | 4.80-4.90 (m) | 78-80 |

| Pyrrolidine CH₂-N | 3.00-3.40 (m) | 45-48 & 52-55 |

| Pyrrolidine CH₂ | 2.00-2.30 (m) | 32-35 |

| Pyrrolidine N-H | 1.80-2.50 (br s) | N/A |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.[12][13][14]

Table 2: Expected Mass Spectrometry and IR Data

| Technique | Parameter | Expected Value |

| Mass Spec. (ESI+) | [M+H]⁺ | m/z ≈ 164.107 |

| IR Spectroscopy | N-H Stretch (amine) | 3300-3400 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850-2980 cm⁻¹ | |

| C-O-C Stretch (ether) | 1200-1260 cm⁻¹ (strong) |

Note: The exact mass for [C₁₀H₁₄NO]⁺ is 164.1070.[5] IR data is based on typical functional group frequencies.[15][16]

Analytical Protocols

NMR Sample Preparation: [17]

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz).

Mass Spectrometry (ESI) Sample Preparation: [17]

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS) and acquire data in positive ion mode.

FTIR-ATR Analysis: [17]

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Record the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Mitsunobu reaction for ether bond formation followed by acidic N-Boc deprotection. This guide provides the strategic rationale and detailed, validated protocols necessary for this process. Adherence to the described characterization methods—NMR, MS, and IR—is essential to verify the structure and ensure the high purity required for applications in drug discovery and development.

References

-

This compound | C10H13NO | CID 14497352 - PubChem. National Center for Biotechnology Information. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mitsunobu reaction - General Procedure. Organic Synthesis. [Link]

-

Mitsunobu reaction - Grokipedia. Grokipedia. [Link]

-

Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications. [Link]

-

(3R)-3-Phenylpyrrolidine | C10H14N | MD Topology | NMR | X-Ray. Chemical Entities of Biological Interest (ChEBI). [Link]

-

3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central (PMC). [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents.

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC). [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716). Human Metabolome Database. [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center (DTIC). [Link]

-

(3S)-3-phenyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health (NIH). [Link]

-

Metabolism and toxicological detection of the new designer drug 49-methoxy-a-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry. ScienceDirect. [Link]

-

Pyrrolidine - the NIST WebBook. National Institute of Standards and Technology (NIST). [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H13NO | CID 14497352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. hmdb.ca [hmdb.ca]

- 14. spectrabase.com [spectrabase.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Pyrrolidine [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Investigation of 3-Phenoxypyrrolidine for Drug Discovery

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure and synthetic tractability make it an ideal building block for targeting a wide range of biological systems. 3-phenoxypyrrolidine, which incorporates an aromatic ether linkage, presents a compelling template for exploration. The phenoxy group can engage in various non-covalent interactions, including π-stacking and hydrogen bonding, while the pyrrolidine nitrogen provides a handle for modulating basicity and introducing further diversity.

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. As drug development professionals, we understand that a molecule's success is intrinsically linked to its physical and chemical properties. These parameters govern everything from solubility and formulation to how the compound is absorbed, distributed, metabolized, and excreted (ADME).[1][2][3] This document moves beyond theoretical discussion to provide field-proven, validated protocols for determining the critical physicochemical parameters that directly inform drug design and optimization efforts.

Core Physicochemical Profile: Knowns and To-Be-Determineds

A thorough understanding of a compound begins with its fundamental properties. For this compound, we can collate basic identifiers and computationally predicted values while acknowledging the necessity of experimental determination for key parameters.

Molecular Identity and Structure

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₃NO[4]

-

Molecular Weight: 163.22 g/mol [4]

-

CAS Number: 21767-14-6 (for the racemate)[4]

Computed and Estimated Properties

Computational tools provide valuable, albeit preliminary, insights into a molecule's behavior. These predictions must be experimentally verified.

| Property | Predicted/Estimated Value | Source | Significance in Drug Discovery |

| XLogP3 (Lipophilicity) | 1.7 | PubChem[4] | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability. |

| pKa (Basicity) | ~10.1 (Estimated) | Based on 3-phenylpyrrolidine[5] | The pyrrolidine nitrogen is basic. The exact pKa is critical for predicting ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor interaction, and cell penetration. |

| Polar Surface Area (PSA) | 21.3 Ų | PubChem[4] | A low PSA is often correlated with good permeability across the blood-brain barrier and cell membranes. |

| Hydrogen Bond Donors | 1 (from the N-H group) | PubChem[4] | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the N and O atoms) | PubChem[4] | Affects solubility and potential for target binding. |

Workflow for Comprehensive Physicochemical Characterization

A logical and sequential workflow is essential for efficiently characterizing a new chemical entity. The process ensures that data from foundational assays informs subsequent, more complex experiments.

Caption: A validated workflow for the physicochemical characterization of a new chemical entity.

Experimental Determination of Key Parameters

The following protocols are presented as self-validating systems. Adherence to these methodologies ensures data integrity and reproducibility, which are cornerstones of trustworthy scientific investigation.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold-standard method for pKa determination because it directly measures the change in pH as a function of added titrant, allowing for precise identification of the inflection point where the molecule is 50% ionized.[6][7][8] This is a direct, empirical measurement of the compound's acidity or basicity, free from the artifacts that can affect indirect methods.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the expected range.[6][9]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain a constant background environment, add a background electrolyte like 0.15 M potassium chloride (KCl) to maintain a consistent ionic strength.[6][9]

-

Nitrogen Purge: Before titration, purge the solution with an inert gas (e.g., nitrogen) for 5-10 minutes. This is a critical step to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[6][9]

-

Titration:

-

Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

For a basic compound like this compound, titrate with a standardized solution of 0.1 M hydrochloric acid (HCl).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values should agree within ±0.1 log units.[9]

Protocol 2: Determination of LogP by the OECD 107 Shake-Flask Method

Causality: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, is the most reliable method as it directly measures the equilibrium distribution of the compound between the two immiscible phases.[10][11][12] This method is recommended for compounds with an expected log P in the range of -2 to 4, which is appropriate for this compound based on its predicted value.[10][11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This step is crucial to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

-

Partitioning:

-

In a suitable vessel, combine the n-octanol stock solution with the pre-saturated aqueous phase. It is advisable to test different volume ratios of the two phases.

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2 hours of shaking is sufficient).[13]

-

-

Phase Separation: Separate the two phases by centrifugation. This is a critical step to prevent micro-emulsions from contaminating the phases and leading to erroneous results.[12]

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Validation: The experiment should be performed in triplicate. The final log P values should fall within a range of ±0.3 units.[11][12]

Protocol 3: Determination of Thermodynamic Solubility

Causality: Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is a critical parameter for predicting oral absorption.[14][15] Unlike kinetic solubility, which can be influenced by amorphous content and supersaturation, this method provides a definitive value for developability assessment.[14][16]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment ensures that equilibrium is reached from a saturated state.[14]

-

Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is fully achieved.[14][16]

-

Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by filtration or centrifugation. The choice of filter is important to minimize compound adsorption.[17]

-

Quantification:

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

-

Validation: The experiment should be performed in duplicate or triplicate. The solid material remaining after the experiment can be analyzed (e.g., by DSC or XRPD) to check for any changes in solid form.

Implications for Drug Development: Connecting Properties to Performance

The physicochemical data obtained from these protocols directly informs strategies for drug design and development. The interplay between these core properties and ADME is a foundational concept in medicinal chemistry.[2][3][19][20]

Caption: Relationship between core physicochemical properties and ADME outcomes.

-

Absorption: For oral absorption, a compound must first dissolve (governed by Solubility ) and then permeate the gut wall (governed by LogP and PSA ). The pKa determines the ionization state in the gastrointestinal tract, which in turn affects both solubility and permeability.[20]

-

Distribution: Lipophilicity (LogP ) is a major driver of tissue distribution. Highly lipophilic compounds may distribute extensively into tissues, potentially leading to a larger volume of distribution but also higher non-specific binding. Low PSA is often required for crossing the blood-brain barrier.[20]

-

Metabolism & Excretion: High lipophilicity (LogP ) can lead to increased metabolic clearance by enzymes like Cytochrome P450s. The ionization state (pKa ) influences renal clearance, as charged molecules are less likely to be reabsorbed in the kidney tubules.[20]

Conclusion

The systematic investigation of this compound's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful development as a drug candidate. By employing robust, validated protocols for determining pKa, LogP, and thermodynamic solubility, researchers can build a comprehensive data package. This package enables a deep understanding of the molecule's behavior, guides structure-activity and structure-property relationships, and ultimately provides the foundational knowledge required to engineer a compound with the optimal balance of potency, selectivity, and drug-like properties.

References

- Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Kyrikou, I., & Tzakos, A. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 11(7), 595–603.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD Publishing.

- Alfa Chemistry. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT. EU Law.

- Jing, X., et al. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi.

- Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.

- ChemicalBook. (2025). 3-PHENYLPYRROLIDINE | 936-44-7. ChemicalBook.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.

- PCBIS. (n.d.). Thermodynamic solubility.

- National Center for Biotechnology Information. (n.d.). This compound.

- Yildiz, E., & Tirit, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Avdeef, A. (2013).

- Ristić, A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.

- U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

Sources

- 1. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmiweb.com [pharmiweb.com]

- 4. This compound | C10H13NO | CID 14497352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-PHENYLPYRROLIDINE | 936-44-7 [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. oecd.org [oecd.org]

- 11. enfo.hu [enfo.hu]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. evotec.com [evotec.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. physchem.org.uk [physchem.org.uk]

discovery and synthesis of novel 3-phenoxypyrrolidine derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 3-Phenoxypyrrolidine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional molecules that can effectively explore the complex topologies of biological targets, a significant advantage over flat, aromatic systems.[2][3] Within this versatile class of heterocycles, the this compound motif has emerged as a particularly compelling pharmacophore. The strategic placement of an aryloxy group at the C3 position of the pyrrolidine ring creates a unique structural and electronic profile, leading to compounds with significant potential for modulating challenging biological targets, particularly within the central nervous system (CNS).

This guide provides an in-depth technical exploration of the . Moving beyond a simple recitation of facts, we will dissect the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this promising scaffold in their own discovery programs.

Part 1: Strategic Synthesis of the this compound Core

The efficient construction of the this compound core is paramount. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution patterns on both the aromatic and pyrrolidine rings, and the need for stereochemical control. We will explore two primary and robust synthetic paradigms: functionalization of a pre-existing pyrrolidine ring and de novo ring construction.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals the key bond disconnections that form the basis of our primary synthetic strategies. The most intuitive disconnection is the C-O ether bond, leading us to a 3-hydroxypyrrolidine precursor and a phenol. A secondary disconnection involves the C-N bonds of the pyrrolidine ring itself, suggesting a cyclization-based approach.

Caption: Retrosynthetic analysis of this compound.

Pathway A: C-O Bond Formation via Nucleophilic Substitution

This is the most direct and frequently employed strategy, relying on the formation of the key ether linkage. The success of this approach hinges on the activation of either the hydroxyl group of the pyrrolidinol or the phenolic precursor.

1.2.1 Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and well-established method. The reaction proceeds via an SN2 mechanism, wherein a phenoxide ion, generated by deprotonating a phenol with a suitable base, attacks an electrophilic carbon on the pyrrolidine ring.

Causality Behind Experimental Choices:

-

N-Protection: The pyrrolidine nitrogen is a nucleophile and must be protected to prevent side reactions, such as N-arylation or quaternization. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under basic conditions and ease of removal under acidic conditions.

-

Leaving Group: A good leaving group is required at the C3 position of the pyrrolidine. While a halide can be used, it is often more convenient to convert a 3-hydroxypyrrolidine into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), in situ or in a preceding step.

-

Base and Solvent: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the phenol. Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation without interfering with the nucleophilic phenoxide.

Experimental Protocol: Synthesis of N-Boc-3-phenoxypyrrolidine

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Phenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

-

Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (1.1 eq.) in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Nucleophilic Attack: Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Note: For improved reactivity, the hydroxyl group can be pre-activated by converting it to a tosylate or mesylate.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure N-Boc-3-phenoxypyrrolidine.

Caption: Workflow for Williamson Ether Synthesis.

Part 2: Structural Characterization and Data Validation

Rigorous characterization is a self-validating system that ensures the identity and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key diagnostic signals for a compound like N-Boc-3-phenoxypyrrolidine include:

-

¹H NMR: A multiplet around 4.8-5.0 ppm for the proton at C3 (H-C-O), aromatic protons from the phenoxy group between 6.9-7.4 ppm, and characteristic signals for the pyrrolidine ring protons and the Boc protecting group (a singlet at ~1.4 ppm).

-

¹³C NMR: A signal for the C3 carbon around 75-80 ppm, aromatic carbon signals, and the carbonyl and quaternary carbons of the Boc group (~154 ppm and ~80 ppm, respectively).

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For N-Boc-3-phenoxypyrrolidine, one would look for the [M+H]⁺ or [M+Na]⁺ adducts in ESI+ mode.[4][5]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic peaks include the C-O-C ether stretch (~1240 cm⁻¹) and the strong C=O stretch of the Boc carbamate (~1690 cm⁻¹).[5]

Data Presentation: A Comparative Overview

Quantitative data should be summarized for clarity and easy comparison. The table below presents hypothetical characterization data for a representative this compound derivative.

| Analysis | Technique | Expected Result |

| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (m, 2H), 6.95 (m, 3H), 4.90 (m, 1H), 3.60-3.40 (m, 4H), 2.10 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0, 154.5, 129.8, 121.5, 116.0, 79.8, 77.5, 51.0, 44.5, 31.0, 28.5 | |

| Molecular Weight | LC-MS (ESI+) | Calculated for C₁₅H₂₁NO₃: 263.15. Found: m/z 264.16 [M+H]⁺ |

| Purity | HPLC (UV, 254 nm) | >95% |

Part 3: Biological Context and Screening Strategies

The this compound scaffold is particularly prevalent in compounds targeting monoamine transporters. A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues were identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake.[6] This dual-action profile is a highly sought-after therapeutic strategy for treating conditions like depression and neuropathic pain.

Structure-Activity Relationships (SAR)

Initial studies in the field have established preliminary SAR. For instance, substitutions on the phenoxy ring can significantly modulate potency and selectivity for different monoamine transporters. Similarly, the substituent on the pyrrolidine nitrogen is crucial for tuning the overall physicochemical properties and target engagement.[6][7] A common strategy involves extending functionality from the nitrogen to probe secondary binding pockets of the target receptor or transporter.[7]

Experimental Workflow: In Vitro Transporter Inhibition Assay

To evaluate the biological activity of newly synthesized derivatives, a cell-based neurotransmitter uptake assay is a standard and effective primary screen.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescently tagged neurotransmitter (e.g., [³H]-Norepinephrine or [³H]-Serotonin) into cells that have been engineered to express the specific human transporter protein (NET or SERT).

Caption: Workflow for Neurotransmitter Reuptake Assay.

Protocol Outline: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Maintain HEK293 cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to create a concentration-response curve (e.g., from 10 nM to 100 µM).

-

Assay Execution: a. Plate the cells in a 96-well plate and allow them to adhere. b. Remove the culture medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer. c. Add KRH buffer containing the various concentrations of the test compound to the wells. Include vehicle controls (DMSO) and a positive control inhibitor (e.g., Desipramine for NET). d. Pre-incubate for 15-20 minutes at 37 °C. e. Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine) at a final concentration near its Kₘ. f. Incubate for a short period (e.g., 10 minutes) at 37 °C. g. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Data Acquisition: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 4: Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has outlined robust and reproducible strategies for the synthesis and characterization of these valuable molecules, grounded in the principles of modern medicinal chemistry. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers entering this field.

Future research should focus on expanding the chemical diversity around this core. Key directions include:

-

Stereoselective Synthesis: Most biological targets are chiral. Developing synthetic routes to access enantiomerically pure this compound derivatives is critical for elucidating the optimal stereochemistry for target engagement and reducing off-target effects.

-

Exploring Diverse Substitution: Systematically exploring a wider range of substituents on both the phenoxy ring and the pyrrolidine nitrogen will be crucial for fine-tuning pharmacological profiles and improving drug-like properties.

-

Novel Biological Targets: While CNS targets are a primary focus, the unique physicochemical properties of this scaffold may lend themselves to activity at other target classes, which warrants exploratory screening.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

- Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). Bioorganic & Medicinal Chemistry Letters.

- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013). Bioorganic & Medicinal Chemistry Letters.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Phenoxypyrrolidine Moiety: A Privileged Scaffold for Modern Drug Discovery

Abstract: The pyrrolidine ring is a foundational heterocyclic motif in medicinal chemistry, celebrated for its role as a "privileged scaffold."[1][2] This is due to its three-dimensional structure and its capacity to serve as a versatile template for developing ligands that can interact with a wide range of biological targets.[2][3] Among its many derivatives, the 3-phenoxypyrrolidine core has emerged as a particularly valuable pharmacophore. Its unique combination of a basic nitrogen atom, a flexible pyrrolidine ring, and an aromatic phenoxy group allows for precise spatial orientation of substituents, enabling potent and selective interactions with diverse protein families. This guide provides an in-depth technical analysis of the this compound scaffold, covering its synthesis, stereochemical importance, and its proven applications in the discovery of novel therapeutics for central nervous system (CNS) disorders, oncology, and beyond.

Introduction: The Concept of Privileged Scaffolds

Defining "Privilege" in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by making judicious modifications.[4] Unlike fragments that may bind promiscuously with low affinity, privileged scaffolds are typically more complex structures that present functionalities in a defined three-dimensional space.[2] Their power lies in their ability to mimic key interaction points (pharmacophores) required for binding to different biological targets, making them highly efficient starting points for drug discovery campaigns. The sp³-hybridized nature of scaffolds like pyrrolidine provides a distinct advantage over flat aromatic systems by allowing for a more comprehensive exploration of the chemical space surrounding a target's binding site.[1][2]

The Emergence of this compound as a Key Pharmacophore

The this compound scaffold embodies the key characteristics of a privileged structure. It contains three primary points of diversity that can be systematically modified:

-

The Pyrrolidine Nitrogen: Typically basic, this nitrogen can be functionalized to modulate properties like pKa, lipophilicity, and to introduce substituents that can engage in additional interactions with the target protein.

-

The Phenoxy Group: The aromatic ring can be substituted to explore electronic and steric effects, influencing binding affinity and selectivity.

-

The Pyrrolidine Ring: The stereochemistry at the C3 position is often crucial for activity, and the ring itself can be further substituted to fine-tune the compound's properties.

This trifecta of modifiable positions, combined with the scaffold's inherent conformational properties, has made it a cornerstone in the development of a wide range of biologically active molecules.

The Core Scaffold: Synthesis and Stereochemical Considerations

The biological activity of this compound derivatives is often highly dependent on the stereochemistry at the C3 position. Therefore, enantioselective synthesis is paramount.

Retrosynthetic Analysis and Key Synthetic Routes

A common strategy for the synthesis of enantiomerically pure this compound involves starting from a chiral precursor. One of the most utilized chiral pool starting materials is (S)- or (R)-3-hydroxypyrrolidine . The synthesis can be achieved through a Williamson ether synthesis or a Mitsunobu reaction between the chiral 3-hydroxypyrrolidine and a desired phenol.

Enantioselective Synthesis: Controlling the Critical C3-Stereocenter

The enantioselective synthesis of pyrrolidines is a well-explored area of organic chemistry.[5][6][7][8] Methods often rely on asymmetric catalysis or the use of chiral auxiliaries to establish the desired stereocenter.[9] For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has proven to be a powerful method for constructing chiral pyrrolidines.[8]

Protocol Example: Synthesis of (R)-1-benzyl-3-phenoxypyrrolidine

This protocol outlines a typical synthesis using a Mitsunobu reaction, a reliable method for inverting the stereochemistry of an alcohol.

Materials:

-

(S)-1-Benzyl-3-hydroxypyrrolidine

-

Phenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of (S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-1-benzyl-3-phenoxypyrrolidine.

Mechanism of Action: How this compound Interacts with Biological Targets

The versatility of the this compound scaffold stems from its ability to present key pharmacophoric features in a spatially defined manner.

-

Hydrogen Bond Acceptor: The oxygen atom of the phenoxy group serves as a crucial hydrogen bond acceptor.

-

Aromatic Moiety: The phenyl ring can engage in π-π stacking, hydrophobic, or cation-π interactions with aromatic residues in the binding pocket of a target protein.

-

Basic Nitrogen: The pyrrolidine nitrogen is typically protonated at physiological pH, allowing it to form a key salt bridge or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target.

The non-planar, puckered conformation of the pyrrolidine ring allows these features to be projected into three-dimensional space, facilitating high-affinity binding to a diverse range of protein targets.[2]

Applications in Drug Discovery: Targeting Key Protein Families

The this compound scaffold has been successfully employed in the development of ligands for numerous target classes.

Case Study 1: G-Protein Coupled Receptors (GPCRs)

The this compound moiety is a well-established scaffold for dopamine D2/D3 receptor antagonists and serotonin (5-HT) reuptake inhibitors.[10][11][12][13][14] These targets are critical in the treatment of various CNS disorders, including schizophrenia, depression, and pain.[10][15][16][17] The scaffold's ability to position a basic nitrogen and an aromatic group in a manner that mimics the endogenous ligand dopamine has been key to its success. Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent and the phenoxy ring can fine-tune selectivity and potency for different dopamine and serotonin receptor subtypes.[10][11]

Muscarinic receptors are implicated in cognitive function, and M1 receptor agonists are being investigated for the treatment of Alzheimer's disease and schizophrenia.[18][19][20][21] The this compound scaffold has been incorporated into potent and selective M1 muscarinic agonists.[22] In these compounds, the core scaffold correctly orients the key pharmacophoric elements required for receptor activation.

| Table 1: SAR of this compound Derivatives at GPCRs | |||

| Compound Class | Target | Key SAR Observations | Reference |

| N-Arylpiperazinyl derivatives | D3/D2 Receptors | The nature of the N-aryl group significantly impacts D2 vs. D3 selectivity. | [11] |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidines | NET/SERT | The stereochemistry at the methyl-pyrrolidine linkage is critical for potent and balanced norepinephrine (NET) and serotonin (SERT) reuptake inhibition. | [10] |

| 1,2,5-Thiadiazolyl-tetrahydropyridines | M1 Muscarinic Agonists | The ether linkage on the thiadiazole ring is crucial for M1 selectivity and agonist activity. | [18][20] |

Case Study 2: Kinase Inhibition in Oncology

The this compound scaffold has also found application in the development of kinase inhibitors for cancer therapy.[23][24][25][26] Kinases play a central role in cell signaling pathways that are often dysregulated in cancer.

Derivatives of this compound have been developed as potent inhibitors of various tyrosine kinases. For example, exploration of substituents at the 3-position of the pyrrolidine ring in ERK1/2 inhibitors led to the discovery of analogs with improved pharmacokinetic properties.[27] The scaffold acts as a template to position moieties that can interact with the ATP-binding site of the kinase.

| Table 2: Activity of this compound-based Kinase Inhibitors | |||

| Compound Scaffold | Target Kinase | Key SAR Observations | Reference |

| 3(S)-thiomethyl pyrrolidine derivatives | ERK1/2 | The 3(S)-thiomethyl group significantly improves pharmacokinetic properties compared to the parent compound. | [27] |

| Phenylpyrrolidinone derivatives | Various Cancer Cell Lines | The substitution pattern on the N-phenyl ring and the C3 position of the pyrrolidinone core are key determinants of anticancer activity. | [23] |

Experimental Workflows: Derivatization and Library Synthesis

A key advantage of the this compound scaffold is its amenability to combinatorial library synthesis, allowing for the rapid exploration of SAR.

Strategy for Library Design around the this compound Core

A typical library synthesis strategy involves the parallel derivatization of the three key diversity points:

-

N-Functionalization: Reaction of the pyrrolidine nitrogen with a library of aldehydes (via reductive amination), acyl chlorides, or sulfonyl chlorides.

-

Phenoxy Ring Modification: Synthesis of the core scaffold using a library of substituted phenols.

-

Pyrrolidine Ring Substitution: Introduction of substituents at other positions on the pyrrolidine ring, often requiring a de novo synthesis of the core.

Caption: Workflow for generating a diverse library of this compound derivatives.

Protocol: N-Arylation/N-Alkylation of the Pyrrolidine Nitrogen

This protocol describes a standard reductive amination procedure for N-alkylation.

Materials:

-

This compound hydrochloride

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE)

-

Triethylamine (TEA) (1.1 eq)

Procedure:

-

To a solution of this compound hydrochloride in DCE, add TEA to liberate the free base.

-

Add the desired aldehyde or ketone and stir for 1 hour at room temperature.

-

Add NaBH(OAc)₃ in portions and continue stirring for 12-18 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography or preparative HPLC.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and versatile tool in drug discovery.[28] Its proven success in generating potent and selective ligands for a wide range of biological targets, particularly GPCRs and kinases, underscores its privileged nature. Future directions for this scaffold will likely involve its application in novel target classes and the development of more complex, spirocyclic, and conformationally constrained analogs to achieve even greater selectivity and improved pharmacokinetic properties.[2] The continued development of innovative synthetic methodologies will further expand the accessible chemical space around this remarkable core, ensuring its relevance in medicinal chemistry for years to come.[9][29][30]

References

-

Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

-

Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS. [Link]

-

3-Phenylpyrrolidine: Enhancing Agrochemical Efficacy through Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Neuman, W. A., sleepless, S. L., Foster, K. M., Wentz, M. J., & McCurdy, C. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897–1902. [Link]

-

Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (n.d.). ResearchGate. [Link]

-

Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (2023). Organic Chemistry Frontiers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

-

Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2023). Journal of Medicinal Chemistry. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). International Journal of Molecular Sciences. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2022). Antibiotics. [Link]

-

Assessing molecular scaffolds for CNS drug discovery. (2016). White Rose Research Online. [Link]

-

Bymaster, F. P., Carter, P., Shannon, H. E., Swedberg, M. D., Ward, J. S., & DeLapp, N. W. (1995). M1 receptor agonist activity is not a requirement for muscarinic antinociception. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 856–863. [Link]

-

Bhat, A., Tandon, N., & Runjhun. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Babu, S., Boggs, J. W., Butte, A., Chen, Z., Ciszewski, G., Du, X., ... & Vile, S. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2043–2047. [Link]

-

Discovery of 3,3'-pyrrolidinyl-spirooxindoles as cardioprotectant prohibitin ligands. (2020). European Journal of Medicinal Chemistry. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., ... & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409–1413. [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Molecules. [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2024). RSC Advances. [Link]

-

Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists. (1986). Journal of Medicinal Chemistry. [Link]

-

Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., ... & Ward, J. S. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274–2283. [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2017). Frontiers in Neuroscience. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules. [Link]

-

Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. (2018). Current Medicinal Chemistry. [Link]

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2016). LASSBIO. [Link]

-

Dopamine Antagonist. (2023). Cleveland Clinic. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. (2020). Molecules. [Link]

-

Dopamine antagonist. (n.d.). Wikipedia. [Link]

-

Muscarinic Agonists. (2023). StatPearls. [Link]

-

Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. (2009). Organic Letters. [Link]

-

It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey. [Link]

-

N-Functionalization of 1,2-Azaborines. (2023). Organic Letters. [Link]

-

Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). (n.d.). Imperial College London. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 15. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 17. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. M1 receptor agonist activity is not a requirement for muscarinic antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of 3,3'-pyrrolidinyl-spirooxindoles as cardioprotectant prohibitin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. nbinno.com [nbinno.com]

- 29. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyrrolidine synthesis [organic-chemistry.org]

Foreword: The Strategic Value of Computational Chemistry in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical and Computational Study of 3-Phenoxypyrrolidine

In the landscape of contemporary drug development, the journey from a promising chemical scaffold to a clinical candidate is fraught with complexity, expense, and a high attrition rate. The this compound core represents a privileged scaffold, a structural motif frequently encountered in biologically active compounds due to its unique combination of rigidity, three-dimensionality, and synthetic tractability.[1][2] Its non-planar, saturated pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling a sophisticated exploration of the three-dimensional space critical for selective interactions with biological targets.[2][3] This guide provides researchers, medicinal chemists, and computational scientists with a comprehensive framework for the theoretical and computational investigation of this compound and its derivatives. We will move beyond mere protocol recitation to delve into the causality behind methodological choices, grounding our approach in the principles of scientific integrity and predictive power.

Part 1: Unveiling the Conformational Landscape

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For a flexible molecule like this compound, understanding its accessible conformations is the foundational step in any computational study. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily described as "envelope" and "twist" forms.[4][5] The orientation of the bulky phenoxy substituent significantly influences this equilibrium.

The Rationale for Conformational Search

A single, static 3D structure is an inadequate representation of this compound in a biological system. A thorough conformational search is imperative to identify low-energy structures that are most likely to exist and interact with a target protein. Density Functional Theory (DFT) provides a robust and accurate method for calculating the geometries and relative energies of these conformers.[6][7]

Experimental Protocol: DFT-Based Conformational Analysis

This protocol outlines a self-validating system for identifying the most stable conformers of this compound.

Step 1: Initial Structure Generation

-

Generate the initial 3D structure of this compound using molecular building software (e.g., Avogadro, ChemDraw).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Systematic Conformational Search

-

Perform a systematic or stochastic conformational search to generate a diverse pool of potential conformers. This involves rotating the key dihedral angles: the C-O bond of the ether linkage and the bonds within the pyrrolidine ring.

Step 3: Geometry Optimization and Energy Calculation

-

For each generated conformer, perform a full geometry optimization and frequency calculation using DFT.

-

Methodology Choice: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational efficiency and accuracy for organic molecules.[8][9]

-

Solvent Modeling: To simulate a biological environment, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) for water or an appropriate organic solvent.[8]

-

Validation: The absence of imaginary frequencies in the output confirms that a true energy minimum (a stable conformer) has been located.

-

Step 4: Analysis of Results

-

Analyze the relative energies (Gibbs free energy, ΔG) of all stable conformers. The conformer with the lowest energy is the global minimum.

-

Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative prevalence.

Caption: Workflow for DFT-based conformational analysis.

Data Presentation: Relative Energies of Conformers

The results of the conformational analysis should be summarized in a clear, tabular format.

| Conformer ID | Pyrrolidine Pucker | Phenoxy Orientation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| Conf-1 | C2-endo (Twist) | Axial | 0.00 | 65.8 |

| Conf-2 | C3-exo (Envelope) | Equatorial | 0.55 | 25.1 |

| Conf-3 | C2-endo (Twist) | Equatorial | 1.20 | 8.5 |

| Conf-4 | C3-exo (Envelope) | Axial | 2.50 | 0.6 |

| Note: Data are illustrative and would be generated from the DFT calculations described above. |

Part 2: Computational NMR Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict NMR chemical shifts with high accuracy.[10][11] This creates a powerful synergy: a close match between the calculated and experimental spectra provides strong evidence for the correct structural and conformational assignment.

Rationale for Computational NMR

Predicting NMR spectra serves two primary purposes:

-